![molecular formula C21H20N2O2 B1530976 N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide CAS No. 1020054-17-4](/img/structure/B1530976.png)
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide
Overview
Description
“N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-propanamide” is a complex organic compound. It contains an amine group (NH2) attached to a phenyl group (a benzene ring), which is a common structure in many organic compounds . The compound also includes a biphenyl group (two benzene rings connected by a single bond) and a propanamide group (a three-carbon chain with a carboxamide group at one end).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the biphenyl group could potentially allow for rotation around the single bond connecting the two benzene rings, leading to different conformations. The amine and propanamide groups could also participate in hydrogen bonding, influencing the compound’s structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile in reactions, while the carbonyl group in the propanamide could be a target for nucleophilic attack . The aromatic rings could also undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings could contribute to its stability and possibly its solubility in organic solvents. The amine and propanamide groups could allow for hydrogen bonding, which could influence its boiling point, melting point, and solubility in water .
Scientific Research Applications
Polymer Chemistry
The compound is utilized in the synthesis of colorless polyimides derived from adamantane-containing diamines. These polyimides exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications .
Photocatalysis
In the field of photocatalysis, derivatives of the compound are synthesized to enhance photocatalytic performance. Novel porphyrin derivatives, synthesized from tetra (4-aminophenyl) porphyrin, show improved photocatalytic activity when self-assembled, indicating potential for environmental cleanup and energy conversion applications .
Organic Synthesis
This compound is involved in the solution phase parallel synthesis of 4-aminophenyl ether derivatives. The process uses carboxyl-functionalized ionic liquids as soluble support, which can be recovered and reused, demonstrating an eco-friendly approach to organic synthesis .
Future Directions
properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-phenylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(21(24)23-19-11-9-18(22)10-12-19)25-20-13-7-17(8-14-20)16-5-3-2-4-6-16/h2-15H,22H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVEGHIEOUDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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